PR1 leukemia peptide vaccine

Description

Structure

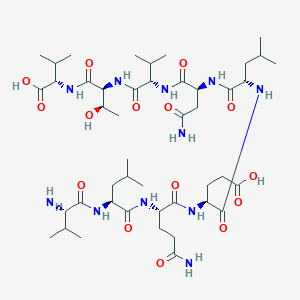

2D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H79N11O15/c1-19(2)16-27(40(65)52-29(18-31(47)59)41(66)54-34(22(7)8)43(68)56-36(24(11)57)44(69)55-35(23(9)10)45(70)71)51-38(63)26(13-15-32(60)61)49-37(62)25(12-14-30(46)58)50-39(64)28(17-20(3)4)53-42(67)33(48)21(5)6/h19-29,33-36,57H,12-18,48H2,1-11H3,(H2,46,58)(H2,47,59)(H,49,62)(H,50,64)(H,51,63)(H,52,65)(H,53,67)(H,54,66)(H,55,69)(H,56,68)(H,60,61)(H,70,71)/t24-,25+,26+,27+,28+,29+,33+,34+,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOACUGNMTZAEJZ-GXLXRQKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H79N11O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1014.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182253-77-6 | |

| Record name | PR1 leukemia peptide vaccine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182253776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PR1 leukemia peptide vaccine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15276 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Molecular and Cellular Mechanisms of Pr1 Targeted Immunorecognition

Antigen Processing and Presentation of the PR1 Peptide

The journey of the PR1 peptide from a component of leukemia cells to a target for the immune system begins with its processing and presentation by antigen-presenting cells (APCs). This process is crucial for initiating a robust and specific T-cell response.

Role of Antigen-Presenting Cells (APCs) in PR1 Presentation

Professional antigen-presenting cells, such as dendritic cells (DCs) and B cells, are pivotal in orchestrating the immune response to the PR1 peptide. These cells are equipped with the necessary machinery to internalize, process, and present antigens to T cells.

Research has shown that both DCs and B cells can take up and process P3 and NE. haematologica.org The source of these proteins can be soluble, released into the tumor microenvironment, or cell-associated, derived from leukemia cells. haematologica.org Once internalized, these proteins are degraded into smaller peptides, including PR1, within the cellular compartments of the APC. These peptides are then loaded onto Major Histocompatibility Complex (MHC) Class I molecules, specifically HLA-A2 in the context of PR1, and transported to the cell surface for presentation to CD8+ T cells. jci.orgnih.govnih.gov

Interestingly, studies have revealed distinct mechanisms of cross-presentation between different types of APCs. B cells have been shown to cross-present PR1 from both soluble and cell-associated P3 and NE. haematologica.org In contrast, dendritic cells primarily cross-present PR1 from cell-associated sources of these proteins. haematologica.org This differential processing may have implications for the nature and magnitude of the resulting immune response.

T-Cell Receptor (TCR) Recognition of the PR1/HLA-A2 Complex

The specificity of the immune response to the PR1 vaccine is dictated by the interaction between the T-cell receptor (TCR) on cytotoxic T lymphocytes and the PR1 peptide presented by the HLA-A2 molecule on the surface of target cells. jci.orgnih.govnih.gov The PR1 peptide, with the amino acid sequence VLQELNVTV, fits into the peptide-binding groove of the HLA-A2 molecule, creating a unique conformational epitope. jci.orgnih.gov

This PR1/HLA-A2 complex is the specific ligand recognized by the TCR of PR1-specific CTLs. The binding between the TCR and the PR1/HLA-A2 complex is a highly specific molecular interaction, akin to a lock and key mechanism. This interaction is the critical first step in the activation of the CTL, leading to the initiation of its cytotoxic functions against the target cell.

The high specificity of this recognition is highlighted by the development of TCR-like antibodies, such as the 8F4 antibody, which can specifically bind to the PR1/HLA-A2 complex with high affinity. jci.orgnih.gov These antibodies mimic the recognition capabilities of a TCR and have demonstrated the ability to mediate complement-dependent cytotoxicity against leukemia cells expressing the PR1/HLA-A2 complex. jci.orgnih.gov

Induction and Expansion of PR1-Specific Cytotoxic T Lymphocytes (CTLs)

Vaccination with the PR1 peptide aims to induce and expand a population of PR1-specific CTLs capable of recognizing and eliminating leukemia cells. nih.govnih.gov Clinical trials have demonstrated that the PR1 peptide vaccine can successfully induce specific immunity in patients with myeloid malignancies. nih.govnih.gov

Following vaccination, an increase in the frequency of PR1-specific CTLs in the peripheral blood of patients has been observed. nih.govnih.gov This expansion is an antigen-specific response to the vaccine. nih.gov The presence of pre-existing PR1-CTLs has been detected in a significant percentage of patients prior to vaccination, and the vaccine serves to amplify this population. nih.gov

The induction of these PR1-specific CTLs has been correlated with clinical responses, including complete remissions, in patients with acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and myelodysplastic syndrome (MDS). nih.gov

Phenotypic Characterization of Vaccine-Induced CTLs (e.g., Effector Memory Phenotype)

The phenotype of the vaccine-induced PR1-specific CTLs provides insights into their functional capabilities and potential for long-term immunity. Studies have characterized the phenotype of these CTLs using markers such as CCR7, CD45RO, and CD28.

Research has shown that PR1-specific CTLs can display an effector memory (EM) phenotype (CD45RO+ CCR7-). elsevierpure.com This phenotype is characteristic of T cells that can exert immediate effector functions. However, other studies have reported that following PR1 peptide vaccination, the induced PR1-CTLs are enriched in the central memory (CM) cell compartment (CD45RO+ CCR7+). nih.gov

The predominance of a central memory phenotype is significant as these cells have a self-renewal capacity, which is crucial for sustaining long-term immunity and preventing relapse. nih.gov The timing of the phenotype analysis during the immune response may influence the observed phenotype, with an earlier response potentially showing more effector memory cells and a later response showing a shift towards central memory cells. nih.gov

| CTL Phenotype | Key Markers | Functional Characteristics | Relevance to PR1 Vaccine |

|---|---|---|---|

| Effector Memory (EM) | CD45RO+, CCR7- | Immediate effector function, migrates to peripheral tissues. | May be more prominent in the early stages of the immune response to the vaccine. nih.gov |

| Central Memory (CM) | CD45RO+, CCR7+ | Self-renewal capacity, resides in secondary lymphoid organs, crucial for long-term immunity. | Enrichment of this phenotype in PR1-CTLs suggests the potential for sustained immunity. nih.gov |

TCR Avidity of PR1-Specific CTLs

Studies have shown that vaccination with the PR1 peptide can lead to an increase in the TCR avidity of PR1-specific CTLs. nih.gov This increase in avidity has been correlated with clinical responses. nih.gov In patients who achieved a clinical response, the post-vaccine PR1-CTLs exhibited higher TCR avidity compared to those who did not have a clinical response. nih.gov

Interestingly, an increase in TCR avidity was observed even in some clinical responders who did not show a significant increase in the percentage of PR1-CTLs, suggesting that the quality of the T-cell response, in terms of avidity, may be as important as the quantity. nih.gov However, other research has indicated that repeated vaccination might lead to the selective deletion of high-avidity PR1-specific CD8+ T cells, suggesting a potential mechanism of immune escape. haematologica.org

| Study Finding on TCR Avidity | Implication for PR1 Vaccine Efficacy | Reference |

|---|---|---|

| Increased TCR avidity of PR1-CTLs post-vaccination correlates with clinical response. | Higher avidity enhances the ability of CTLs to recognize and kill leukemia cells, leading to better clinical outcomes. | nih.gov |

| Repeated vaccination may lead to the deletion of high-avidity CTLs. | This could represent a challenge for maintaining a sustained and effective anti-leukemia immune response with prolonged vaccination schedules. | haematologica.org |

Mechanisms of Leukemia Cell Lysis by PR1-Targeting Immunity

The elimination of malignant cells in myeloid leukemias by PR1-targeted immunity is a multi-faceted process primarily executed by specialized immune cells and engineered proteins that recognize the PR1 peptide presented on the surface of leukemia cells. The PR1 peptide, derived from proteinase 3 (P3) and neutrophil elastase (NE), is presented by the HLA-A2 molecule, forming a complex that acts as a beacon for targeted destruction. nih.govelsevierpure.comnih.gov This recognition triggers several potent cytotoxic mechanisms designed to induce apoptosis in the target cancer cells, thereby reducing the leukemic burden. nih.govaacrjournals.org The principal mechanisms include direct cytotoxicity by PR1-specific T cells and antibody-mediated cell killing.

Direct Cytotoxicity by PR1-Specific Cytotoxic T Lymphocytes (CTLs)

Vaccination with the PR1 peptide is designed to expand a population of cytotoxic T lymphocytes (CTLs) that are specific for the PR1/HLA-A2 complex. elsevierpure.comnih.govmiami.edu These PR1-CTLs are the primary effectors of the anti-leukemic immune response. nih.govashpublications.org Once activated, they recognize and bind to the PR1/HLA-A2 complexes expressed on the surface of myeloid leukemia cells. nih.gov This binding initiates a cascade of events culminating in the death of the leukemia cell, primarily through two major pathways: the perforin-granzyme pathway and the Fas-FasL pathway.

Perforin (B1180081) and Granzyme Pathway: This is the main mechanism used by CTLs to kill targeted cancer cells. nih.govmdpi.com Upon forming a stable connection (an immunological synapse) with a leukemia cell, the PR1-CTL releases the contents of its cytotoxic granules into the synaptic cleft. These granules contain two key proteins: perforin and granzymes (a family of serine proteases, with granzyme B being particularly potent). nih.govmdpi.com Perforin monomers polymerize to form pores in the target cell's membrane. nih.gov These pores facilitate the entry of granzymes into the cytoplasm of the leukemia cell. nih.gov Once inside, granzyme B initiates apoptosis by cleaving and activating a cascade of caspases (cysteine-aspartic proteases) and other cellular substrates, leading to controlled cell death characterized by DNA fragmentation and cellular breakdown. nih.govresearchgate.net

Fas-FasL Pathway: An alternative, complementary mechanism involves the interaction of two transmembrane proteins: Fas ligand (FasL), expressed on the surface of activated CTLs, and the Fas receptor (also known as CD95), which is often expressed on leukemia cells. nih.govnih.gov When the PR1-CTL engages with a leukemia cell, the FasL on the T-cell binds to the Fas receptor on the cancer cell. nih.gov This interaction triggers the Fas signaling pathway within the leukemia cell, leading to the recruitment of adaptor proteins and the activation of caspase-8, which in turn initiates the caspase cascade, culminating in apoptosis. nih.govresearchgate.net This pathway is a critical component of immune homeostasis and anti-tumor immunity. nih.gov

Research has demonstrated a clear correlation between the induction of a PR1-specific immune response and positive clinical outcomes in patients with myeloid malignancies, underscoring the efficacy of CTL-mediated lysis. elsevierpure.comnih.govmiami.edu

| Immune Response | Clinical Responders (n=25) | Clinical Non-Responders (n=28) | P-value |

| PR1-Specific Immune Response | 9 | 3 | 0.03 |

| No PR1-Specific Immune Response | 16 | 25 | |

| Data derived from a Phase I/II trial of the PR1 peptide vaccine in patients with myeloid malignancies. A PR1-specific immune response was defined as a doubling of PR1/HLA-A2 tetramer-specific CTLs. elsevierpure.comnih.govmiami.edu |

The effectiveness of lysis also depends on the avidity of the T-cell receptor (TCR) on the CTL for the PR1/HLA-A2 complex. High-avidity CTLs have been shown to mediate greater specific lysis of target leukemia cells compared to their low-avidity counterparts. nih.gov

| CTL Avidity | Target Cells | Specific Lysis |

| High-Avidity PR1-CTLs | CML Bone Marrow Cells | Higher |

| Low-Avidity PR1-CTLs | CML Bone Marrow Cells | Lower |

| Findings from in vitro microcytotoxicity assays comparing the lytic capability of high- and low-avidity PR1-CTLs against Chronic Myelogenous Leukemia (CML) cells. nih.gov |

Antibody-Mediated Cytotoxicity

Beyond stimulating a T-cell response, the PR1/HLA-A2 complex can be targeted by engineered antibodies. Researchers have developed T-cell receptor-like (TCR-like) antibodies that specifically recognize the three-dimensional structure of the peptide-MHC complex, offering a distinct immunotherapeutic approach. elsevierpure.comnih.govashpublications.org

Complement-Dependent Cytotoxicity (CDC): The monoclonal antibody 8F4 was developed to bind with high affinity and specificity to the PR1/HLA-A2 complex. elsevierpure.comnih.gov This antibody, upon binding to the surface of an acute myeloid leukemia (AML) cell, can activate the classical complement pathway. elsevierpure.comashpublications.org This activation leads to a cascade of protein interactions in the blood, culminating in the formation of the membrane attack complex (MAC). The MAC inserts itself into the leukemia cell's membrane, creating a pore that disrupts osmotic stability and causes rapid cell lysis. elsevierpure.comnih.gov Studies have shown that 8F4 mediates the lysis of AML blasts and even leukemia stem cells, but not normal hematopoietic cells. elsevierpure.comnih.govashpublications.org

| Antibody | Target | Binding Affinity (K D ) | Mechanism of Lysis |

| 8F4 (TCR-like IgG2a) | PR1/HLA-A2 complex | 9.9 nM | Complement-Dependent Cytotoxicity (CDC) |

| Characteristics of the 8F4 antibody developed to target PR1-presenting leukemia cells. elsevierpure.comnih.govashpublications.org |

This antibody-based approach can also be adapted to create other therapeutic modalities, such as Bi-Specific T-cell Engagers (BiTEs) that physically link a patient's T-cells to the leukemia cells, or Chimeric Antigen Receptor (CAR) T-cells, further broadening the mechanisms for PR1-targeted cell lysis. nih.govashpublications.org

Preclinical Investigations of Pr1 Peptide Vaccine Efficacy

In Vitro Studies of PR1-Specific CTL Induction and Activity

In vitro studies have been fundamental in demonstrating that PR1-specific CTLs can be successfully generated and that they possess the ability to specifically target and destroy myeloid leukemia cells.

Lysis of Myeloid Leukemia Cell Lines

A primary measure of efficacy for any cancer immunotherapy is its ability to directly kill tumor cells. Laboratory studies have consistently shown that PR1-specific CTLs can mediate the lysis of myeloid leukemia cells that express the PR1 antigen in the context of HLA-A2. bohrium.com

Research has demonstrated that PR1-CTLs derived from both healthy donors and patients with CML can selectively kill leukemia cells. nih.gov The efficiency of this killing is correlated with the avidity of the T-cell receptor (TCR) on the CTLs. For instance, high-avidity PR1-CTLs exhibited significantly greater lytic activity against CML bone marrow cells compared to low-avidity PR1-CTLs. nih.gov In one study, PR1-CTL lines generated from CML patients demonstrated specific lysis of autologous leukemia cells. nih.gov Furthermore, expanded PR1-CTLs derived from umbilical cord blood have also been shown to be functional, capable of lysing PR1-expressing leukemia cell lines like U937 and K562. nih.govunc.edu This lytic activity confirms that the PR1 peptide is effectively processed and presented by leukemia cells, marking them for destruction by vaccine-induced T cells.

| PR1-CTL Source | Target Cells | Effector:Target Ratio | Specific Lysis (%) | Reference |

|---|---|---|---|---|

| CML Patient 1 | CML Bone Marrow Cells | 20:1 | 24% (±5%) | nih.gov |

| CML Patient 2 | CML Bone Marrow Cells | 20:1 | 33% (±6%) | nih.gov |

| Healthy Donor (High Avidity) | CML Bone Marrow Cells | Not Specified | ~2x greater than low avidity CTLs | nih.gov |

Suppression of Leukemia Progenitor Cells

A critical challenge in treating leukemia is the elimination of leukemia progenitor cells, or stem cells, which are responsible for maintaining the disease and causing relapse. Preclinical studies have shown that the therapeutic action of PR1-CTLs extends beyond killing mature leukemia blasts to suppressing these vital progenitor cells.

In vitro assays have demonstrated that PR1-specific CTLs preferentially inhibit the growth of CML colony-forming units (CFU-GM), the precursors that give rise to mature leukemia cells. nih.gov This inhibitory effect is proportional to the level of proteinase 3 overexpression in the target cells. nih.gov This finding is significant because it suggests that a PR1-based immunotherapy could target the leukemia at its source, potentially leading to more durable remissions by depleting the reservoir of cancer-initiating cells. nih.govashpublications.org

In Vivo Murine Models of PR1 Immunotherapy

Following promising in vitro results, the efficacy of PR1-targeted immunotherapy was evaluated in animal models to understand its potential effects in a complex living system.

Induction of Anti-Leukemia Responses

To test the in vivo activity of PR1-CTLs, researchers have utilized immunodeficient mouse models, such as the NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mouse, which can host human cells without immediate rejection. In a key study, NOD/SCID mice were engrafted with primary human AML cells, creating a xenograft model of the disease. ijbc.ir

These mice then received an adoptive transfer of in vitro-expanded PR1-specific CTLs. The results showed a significant anti-leukemia response. ijbc.ir The adoptively transferred PR1-CTLs were able to migrate to the sites of disease, including the bone marrow and liver, and persist there. ijbc.ir This led to a marked reduction in the leukemia burden. Bone marrow aspirates from mice that received only AML cells were hypercellular with 72-88% blasts. In contrast, mice that also received the PR1-CTL co-infusion had normal hematopoietic elements and only 3-18% blasts in a hypocellular marrow. ijbc.ir

| Treatment Group | Key Finding | Bone Marrow Blast Percentage | Reference |

|---|---|---|---|

| Human AML Cells Only | Hypercellular marrow, high leukemia burden | 72% - 88% | ijbc.ir |

| Human AML Cells + PR1-CTLs | Hypocellular marrow, reduced leukemia burden with normal hematopoietic elements | 3% - 18% | ijbc.ir |

Tumor Rejection Models

The AML xenograft model serves as a powerful demonstration of the therapeutic potential of PR1-CTLs in controlling established disease. ijbc.ir The significant reduction in leukemia burden in mice treated with PR1-CTLs is a form of tumor control that borders on rejection, showcasing the potent anti-leukemic activity of these immune cells in vivo. While these preclinical studies did not follow a classic prophylactic vaccine design aimed at preventing tumor engraftment, the dramatic decrease in leukemic blasts in treated mice provides strong evidence that PR1-targeted immunotherapy can effectively attack and reduce myeloid leukemia tumor mass in a living organism. ijbc.ir These findings provided a critical rationale for advancing the PR1 peptide vaccine into clinical trials for patients with myeloid malignancies. pnas.org

Clinical Development and Evaluation of Pr1 Leukemia Peptide Vaccine

Overview of Clinical Trial Phases and Design

The clinical development of the PR1 vaccine has primarily revolved around Phase I and II trials designed to assess its safety, immunogenicity, and preliminary clinical efficacy. These trials have typically been structured to include patients with specific human leukocyte antigen (HLA) types, most notably HLA-A2, which is necessary for the presentation of the PR1 peptide to the immune system.

A central aspect of the trial designs has been the evaluation of the vaccine's ability to induce a specific immune response. This is often measured by the increase in PR1-specific cytotoxic T lymphocytes (CTLs), which are believed to be the primary mediators of the vaccine's anti-leukemic effect. Clinical response criteria, as defined by international working groups, have been used to assess the vaccine's impact on the disease. ijbc.ir

A significant body of research on the PR1 vaccine comes from a combined Phase I/II trial that enrolled 66 patients with various myeloid malignancies. ijbc.irnih.gov The Phase I portion of the study focused on establishing the safety of the vaccine at escalating dose levels. ijbc.irnih.gov Following the determination of a safe dosage, the Phase II part of the trial randomized patients to different dose levels to further evaluate safety and immunogenicity. ijbc.irnih.gov

The design of this pivotal trial involved administering the PR1 peptide subcutaneously every three weeks for a total of three to six injections. ijbc.irnih.gov Key endpoints of the trial included safety, the induction of a specific immune response (defined as a doubling of PR1/HLA-A2 tetramer-specific CTLs), and clinical response. nih.gov

Other Phase I/II studies have explored the PR1 vaccine in combination with other immunogenic peptides, such as those derived from Wilms' Tumor 1 (WT1) and the BCR-ABL fusion protein, to potentially enhance the anti-leukemic immune response. ijbc.irnih.govbohrium.com For instance, a trial involving a combination of PR1 and WT1 peptides was conducted to assess the safety and immunogenicity of a multi-peptide vaccine approach. nih.gov Another study investigated a multipeptide vaccine including PR1 and BCR-ABL peptides in patients with chronic myeloid leukemia. ijbc.ir

Table 1: Representative Phase I/II PR1 Vaccine Trial Design

| Phase | Number of Patients | Primary Objectives | Key Design Elements |

| Phase I | 9 | Safety, Dose Escalation | 3 escalating dose levels (0.25 mg, 0.50 mg, 1.0 mg) |

| Phase II | 57 | Safety, Immune Response | Randomization to three dose levels |

Based on currently available information from clinical trial registries, there are no active Phase II/III clinical trials for the PR1 leukemia peptide vaccine. clinicaltrials.govclinicaltrials.govpfizerclinicaltrials.com Previously listed trials have been completed or terminated. nih.gov

Patient Cohorts and Disease Indications

The PR1 vaccine has been evaluated in patients with a range of myeloid malignancies who are HLA-A2 positive. ijbc.irnih.gov Eligibility for these trials has often included patients with relapsed or refractory disease, or those with minimal residual disease after standard therapies. ijbc.irnih.gov

A significant portion of patients enrolled in PR1 vaccine trials have been diagnosed with Acute Myeloid Leukemia (AML). ijbc.irnih.gov In a key Phase I/II study, 42 patients with AML were included. ijbc.irnih.gov

Research findings from this trial indicated that the PR1 vaccine could induce clinical responses in patients with AML. nih.gov Of the 53 evaluable patients with active disease across all cohorts in this trial, 8 of the 12 clinical responses were observed in AML patients. nih.gov These responses included complete and partial remissions. nih.gov The study also noted that molecular remission was achieved in some AML patients, particularly those with a low leukemia burden prior to vaccination. nih.gov

Patients with Chronic Myeloid Leukemia (CML) have also been a focus of PR1 vaccine clinical trials. ijbc.irnih.gov In the aforementioned Phase I/II trial, 13 patients with CML were enrolled. ijbc.irnih.gov

The results from this trial demonstrated that the PR1 vaccine could elicit clinical responses in CML patients, including two instances of cytogenetic remission. nih.gov Another Phase I/II study focused specifically on CML, utilizing a multipeptide vaccine that included PR1 and peptides from the BCR-ABL fusion protein. ijbc.ir In this long-term follow-up study of nine CML patients, the vaccination was associated with a major molecular response in five patients and a complete molecular response in one patient. ijbc.ir This suggests that a combination of immunotherapy with targeted therapy may help control the leukemia and improve long-lasting clinical and molecular responses in CML. ijbc.ir

Myelodysplastic Syndromes (MDS) represent another disease indication for which the PR1 vaccine has been investigated. ijbc.irnih.gov The pivotal Phase I/II trial included 11 patients with MDS. ijbc.irnih.gov

In this trial, clinical responses were observed in two patients with MDS. nih.gov The responses were categorized as hematological improvement. nih.gov These findings suggest that the PR1 vaccine can induce a specific immunity that correlates with clinical benefits in patients with MDS. nih.gov

Table 2: Patient Distribution and Clinical Responses in a Key Phase I/II PR1 Vaccine Trial

| Disease Indication | Number of Patients Enrolled | Number of Clinical Responses | Types of Responses |

| Acute Myeloid Leukemia (AML) | 42 | 8 | Complete Remission, Partial Remission |

| Chronic Myeloid Leukemia (CML) | 13 | 2 | Cytogenetic Remission |

| Myelodysplastic Syndromes (MDS) | 11 | 2 | Hematological Improvement |

Exploration in Other Hematological Malignancies (e.g., Multiple Myeloma)

There is currently no publicly available information from clinical trials specifically evaluating the this compound in the treatment of multiple myeloma. Research and clinical development of the PR1 vaccine have predominantly focused on myeloid malignancies such as acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and myelodysplastic syndrome (MDS). While other types of cancer vaccines are being investigated for multiple myeloma, data on the specific use of the PR1 peptide in this context is not available in the reviewed literature. aacrjournals.org

Immunological Endpoints in Clinical Trials

The immunological response to the PR1 vaccine is a primary endpoint in clinical trials, with the aim of demonstrating that the vaccine can induce a specific and functional T-cell response against the PR1 antigen.

Assessment of PR1-Specific CD8+ T-Cell Frequencies (e.g., Tetramer Analysis, ELIspot, Flow Cytometry)

A key measure of the PR1 vaccine's immunogenicity is the frequency of PR1-specific cytotoxic T lymphocytes (CTLs), which are a subset of CD8+ T-cells. Clinical trials have consistently used several methods to quantify these cells.

Tetramer analysis has been a principal tool for detecting and quantifying PR1-specific CD8+ T-cells. This technique uses fluorescently labeled HLA-A2 molecules complexed with the PR1 peptide to directly stain and identify T-cells with receptors that recognize this specific complex. In a phase I/II trial involving 66 patients with myeloid malignancies, an immune response was defined as at least a two-fold increase in the percentage of PR1/HLA-A2 tetramer-specific CTLs in the peripheral blood. nih.govbohrium.comnih.govmiami.edu This doubling of PR1-specific T-cells was a primary endpoint of the study. bohrium.comnih.govmiami.edu

Flow cytometry is used in conjunction with tetramer staining to enumerate the percentage of CD8+ T-cells that are PR1-specific. nih.gov This method allows for the precise quantification of the target immune cell population before and after vaccination. In one study, PR1-CTLs were identified by gating on CD8+ cells that were negative for CD4, CD14, CD16, and CD19, and then assessing their binding to the PR1-HLA-A2 tetramer. nih.gov Pre-vaccination, PR1-CTLs were detectable in 85% of patients, with frequencies ranging from 0.07% to 3.6% of CD8+ T-cells. nih.gov

While not as prominently detailed in the provided search results for the PR1 vaccine specifically, Enzyme-Linked ImmunoSpot (ELIspot) assays are a standard method for assessing the frequency of antigen-specific, cytokine-producing T-cells and are commonly used in cancer vaccine trials.

Production of Cytokines (e.g., IFN-γ) by Vaccine-Induced T-Cells

The functional capacity of the vaccine-induced T-cells is as crucial as their quantity. A key function of effective CTLs is the production of cytokines, such as interferon-gamma (IFN-γ), which plays a critical role in the anti-tumor immune response.

In a study combining PR1 and WT1 peptide vaccination, intracellular IFN-γ staining was used to confirm the functionality of the induced T-cells. nih.gov Prior to vaccination, a low number of patients had detectable CD8+ T-cells that produced IFN-γ in response to PR1 (2 of 7 patients). nih.gov Following a single vaccination, this number increased significantly, with 7 out of 8 patients showing PR1-specific IFN-γ production by CD8+ T-cells. nih.gov The frequencies of these functional T-cells were highly correlated with the frequencies determined by tetramer staining, confirming that the expanded T-cell population was indeed functional. nih.gov The measurement of intracellular IFN-γ production and the upregulation of activation markers like CD69 have been used to confirm the functional activity of antigen-specific immunity induced by the PR1 vaccine. nih.gov

Clinical Efficacy and Response Assessment

The ultimate goal of the this compound is to translate the induced immune response into tangible clinical benefits for patients. Clinical efficacy is assessed through objective and standardized criteria for response.

Objective Clinical Responses (Complete Remission, Partial Remission, Hematological Improvement)

In a significant phase I/II clinical trial of the PR1 peptide vaccine in 66 patients with AML, CML, or MDS, objective clinical responses were observed in 12 of the 53 evaluable patients with active disease, representing a 24% response rate. bohrium.comnih.govmiami.eduresearchgate.net These responses were categorized according to the International Working Group's criteria. nih.gov

The breakdown of these clinical responses was as follows:

Complete Remission (CR): Eight patients achieved a complete remission, defined as having less than 5% myeloblasts in the bone marrow or peripheral blood. nih.govbohrium.comnih.govmiami.eduresearchgate.net

Partial Remission (PR): One patient experienced a partial remission, which requires at least a 50% reduction in measurable disease parameters. nih.govbohrium.comnih.govmiami.eduresearchgate.net

Hematological Improvement (HI): Three patients showed hematological improvement, characterized by an improvement in blood counts or a less than 50% reduction in measurable disease parameters. nih.govbohrium.comnih.govmiami.eduresearchgate.net

Clinical responses were seen across all three disease types studied (AML, CML, and MDS). nih.gov A notable finding was the association between clinical response and a lower disease burden. nih.govemdex.ng Of the 33 patients with less than 10% bone marrow blasts, 11 (33%) had a clinical response, compared to only 1 of 20 patients with a higher disease burden. nih.gov

Crucially, a correlation was established between the induction of a PR1-specific immune response and clinical benefit. bohrium.comnih.govmiami.eduresearchgate.netemdex.ng Among the patients who had a clinical response, a significantly higher proportion had also mounted an immune response to the vaccine compared to those who did not respond clinically (9 of 25 clinical responders versus 3 of 28 non-responders). bohrium.comnih.govmiami.eduresearchgate.net

The table below summarizes the clinical responses observed in the phase I/II trial of the PR1 vaccine in patients with myeloid malignancies.

| Response Category | Definition | Number of Patients |

| Complete Remission (CR) | < 5% bone marrow or peripheral blood myeloblasts | 8 |

| Partial Remission (PR) | ≥ 50% reduction in measurable disease parameters | 1 |

| Hematological Improvement (HI) | Improvement in blood counts or < 50% reduction in measurable disease parameters | 3 |

| Total Objective Responses | 12 |

Molecular Responses (e.g., Reduction in WT1 mRNA, BCR-ABL Transcripts)

The clinical efficacy of the this compound has been partly assessed by its ability to induce molecular responses, specifically by measuring the reduction in leukemia-specific markers like Wilms' Tumor 1 (WT1) mRNA and BCR-ABL transcripts.

In a study combining the PR1 and WT1 peptide vaccines, the emergence of PR1- or WT1-specific CD8+ T cells following a single vaccination was associated with a significant decrease in WT1 mRNA expression, which serves as a marker for minimal residual disease (MRD). nih.govashpublications.orgnih.gov In three out of six evaluable patients, this immune response correlated with a reduction in WT1 expression of two logs or more; in two of these patients, WT1 transcripts became undetectable. nih.gov Conversely, the loss of the specific T-cell response was linked to the reappearance of WT1 transcripts, suggesting a direct anti-leukemia effect driven by the vaccine. nih.govashpublications.orgnih.gov However, in some patients, the induction of a T-cell response did not lead to a reduction in WT1 levels, and these patients later experienced clinical relapse. nih.gov

Similarly, a trial investigating a multipeptide vaccine combining PR1 and BCR-ABL peptides in Chronic Myeloid Leukemia (CML) patients with persistent molecular residual disease reported notable molecular responses. ijbc.ir One month after completing the vaccination schedule, four patients experienced a nearly 1-log fall in their BCR-ABL transcript levels. ijbc.ir Over a seven-year follow-up period, the vaccinations were associated with a major molecular response (MMR) in five patients and a complete molecular response (CMR) in one patient, indicating a long-term benefit. ijbc.ir

These findings highlight the potential of PR1-based vaccines to induce molecular remissions by reducing the levels of key leukemia-associated transcripts.

Table 1: Molecular Responses Following PR1-Based Vaccinations

| Vaccine Combination | Molecular Marker | Key Findings | Source(s) |

|---|---|---|---|

| PR1 and WT1 | WT1 mRNA | Emergence of PR1/WT1-specific T-cells was associated with a ≥2-log reduction in WT1 transcripts in 3 of 6 patients. | nih.gov |

| PR1 and WT1 | WT1 mRNA | Loss of T-cell response correlated with the reappearance of WT1 transcripts. | nih.govashpublications.orgnih.gov |

| PR1 and BCR-ABL | BCR-ABL Transcripts | 4 patients achieved a nearly 1-log reduction one month post-vaccination. | ijbc.ir |

Correlation between Immune Response and Clinical Outcomes

A significant correlation has been established between the induction of a PR1-specific immune response and positive clinical outcomes in patients with myeloid malignancies. nih.govresearchgate.net In a phase I/II trial involving 66 patients with Acute Myeloid Leukemia (AML), CML, or Myelodysplastic Syndrome (MDS), an immune response was defined as at least a two-fold increase in peripheral blood PR1-specific cytotoxic T lymphocytes (PR1-CTLs). nih.govashpublications.org

Of the 53 evaluable patients with active disease, 12 (24%) achieved an objective clinical response, including complete remissions. nih.govnih.gov A PR1-specific immune response was observed in 36% of clinical responders (9 of 25), compared to only 10% of clinical non-responders (3 of 28), a statistically significant difference (p=0.03). nih.govashpublications.org This demonstrates that patients who mount a specific immunity to the PR1 peptide are more likely to experience clinical benefits. miami.edu

Table 2: Correlation of Immune and Clinical Responses in a Phase I/II Trial

| Metric | Immune Responders | Immune Non-Responders | p-value | Source(s) |

|---|---|---|---|---|

| Number of Patients | 25 | 28 | N/A | ashpublications.org |

| Clinical Response Rate | 36% (9 patients) | 10% (3 patients) | 0.03 | nih.govashpublications.org |

| Median Event-Free Survival | 8.7 months | 2.4 months | 0.03 | ashpublications.org |

Immunogenicity Profile and T-Cell Response Dynamics

The immunogenicity of the PR1 vaccine is centered on its ability to induce and modulate PR1-specific T-cell populations. The dynamics of this response, from initial activation to the challenge of maintaining a durable and high-quality T-cell pool, are critical to its therapeutic effect.

Initial Induction of T-Cell Responses

The PR1 peptide vaccine has demonstrated the ability to induce specific T-cell responses in patients with myeloid malignancies. nih.gov In a significant trial, an immune response, characterized by a doubling of PR1/HLA-A2 tetramer-specific CTLs, was observed in 35 out of 66 patients (53%). nih.govnih.gov This induction of immunity occurred relatively quickly, with 89% of immune responders showing a response by week three, after the first vaccination. nih.gov

Similarly, in a study combining PR1 and WT1 peptides, specific CD8+ T-cell responses against one or both antigens were detected in all eight participating patients after just a single vaccination. nih.govnih.gov These responses could be seen as early as one week post-vaccination, suggesting the expansion was likely derived from pre-existing memory CD8+ T cells. nih.gov The presence of PR1-CTLs was detected in 85% of patients even before vaccination, though the pre-vaccination percentage of these cells was not associated with the likelihood of developing an immune response after vaccination. nih.gov

Challenges in Sustained High-Avidity T-Cell Responses

A primary challenge in the development of the PR1 vaccine is the difficulty in maintaining long-term, high-avidity T-cell responses. High-avidity T-cells are more effective at killing leukemia cells. nih.gov However, research indicates that these crucial high-avidity PR1-specific T-cells can undergo apoptosis (programmed cell death) when they encounter a high concentration of the PR1 peptide or are exposed to leukemia cells that overexpress the source protein, proteinase 3. nih.govhaematologica.org

This phenomenon suggests that the leukemia itself can shape the host's immune system by selectively deleting the most effective, high-avidity T-cells, leading to immune tolerance and allowing the disease to progress. nih.gov Consequently, while low-avidity T-cells can be readily expanded from patients with newly diagnosed leukemia, high-avidity cells are often absent. nih.gov In clinical trials, repeated vaccination schedules have sometimes led to the selective deletion of high-avidity PR1- and WT1-specific CD8+ T-cells, while preferentially expanding their low-avidity counterparts. nih.gov This loss of high-avidity T-cells compromises the potential for a durable anti-leukemia effect.

Impact of Repeated Vaccination Schedules

The strategy of administering repeated vaccinations to boost and sustain an immune response has yielded complex and sometimes counterproductive results. In one study, the rate of immune response was not different between patients who received three doses versus those who received six, suggesting that administering more than three doses may not further increase the response rate. nih.gov

In a phase II study of repeated PR1 and WT1 vaccination every two weeks, T-cell responses were detected in all patients after the first dose. haematologica.orgashpublications.org However, additional booster shots did not increase the frequency of the specific T-cell response. ashpublications.org Instead, the response was lost in most patients after the fourth dose and in all patients by the sixth dose. haematologica.orgashpublications.org This repeated exposure led to the preferential expansion of low-avidity T-cells and the deletion of high-avidity ones. nih.gov A booster injection administered three months after the sixth dose failed to detectably expand any high-avidity T-cells, though low-avidity cells were expanded, suggesting that this vaccination schedule does not induce effective memory CD8+ T-cell responses. nih.govashpublications.org

Table 3: Summary of T-Cell Response Dynamics to PR1 Vaccination

| Response Phase | Key Findings | Source(s) |

|---|---|---|

| Initial Induction | Immune response seen in 53% of patients, often within 3 weeks of the first dose. | nih.gov |

| Initial Induction | Combined PR1/WT1 vaccine induced T-cell responses in all patients, as early as 1 week. | nih.govnih.gov |

| Sustained Response | High-avidity T-cells, which are more effective, are selectively deleted upon high antigen exposure from leukemia cells. | nih.govhaematologica.org |

| Repeated Vaccination | Additional vaccinations beyond three doses did not significantly increase immune response rates. | nih.gov |

| Repeated Vaccination | Frequent boosting led to the loss of T-cell response by the 6th dose and preferential expansion of low-avidity T-cells. | haematologica.orgnih.govashpublications.org |

Factors Influencing Pr1 Peptide Vaccine Efficacy

Host Immunological Status and Pre-existing Immunity

The state of a patient's immune system at the time of vaccination is a critical determinant of the PR1 vaccine's success. While some studies have suggested that the level of pre-existing PR1-specific cytotoxic T lymphocytes (PR1-CTLs) does not directly correlate with the immune response following vaccination, other research indicates that the presence of these immune cells prior to treatment can be a positive prognostic indicator nih.govmdpi.com. In one study, 85% of patients had detectable PR1-CTLs before vaccination nih.gov. The generation of an immune response to the vaccine appears to be independent of the initial percentage of these pre-existing cells nih.gov.

A key finding is that the immune response to the PR1 vaccine is antigen-specific. An increase in PR1-CTLs after vaccination was not correlated with a change in CTLs specific for other antigens, such as pp65, confirming that the observed effect is a direct result of the vaccine nih.gov.

Table 1: Factors Related to Host Immunology and Pre-existing Immunity

| Factor | Influence on PR1 Vaccine Efficacy | Research Finding |

|---|---|---|

| Pre-existing PR1-CTLs | The percentage of pre-existing PR1-CTLs was not associated with immune response after vaccination in one study nih.gov. | 85% of patients had detectable PR1-CTLs prior to vaccination nih.gov. |

| Age | Younger age was associated with a better immune response nih.gov. | The median age of immune responders was 51 years versus 60 years for non-responders nih.gov. |

| Prior Transplant | Immune response was not associated with a history of prior transplant nih.gov. |

| Antigen Specificity | The vaccine induces a specific immune response to the PR1 peptide nih.gov. | No correlation was found between the increase in PR1-CTLs and pp65-CTLs post-vaccination nih.gov. |

Leukemia Burden and Disease Stage at Vaccination

The amount of leukemia present in a patient's body, or leukemia burden, at the time of vaccination is a pivotal factor influencing the efficacy of the PR1 peptide vaccine. Multiple studies have demonstrated that patients with a lower disease burden are more likely to mount an effective immune response and experience clinical benefits nih.govashpublications.org.

Specifically, an immune response to the PR1 vaccine has been significantly associated with having less than 5% bone marrow blasts nih.gov. In a multivariate model, a low bone marrow blast count of less than 10% emerged as a significant predictor of a positive immune response and longer event-free survival ashpublications.org. This suggests that the vaccine is most effective in the setting of minimal residual disease, where the immune system is not overwhelmed by a high tumor load nih.govnih.gov.

Conversely, patients with a high leukemia burden may not derive significant benefit from the PR1 vaccine alone nih.gov. The presence of a large number of leukemia cells can lead to immune tolerance or exhaustion, rendering the vaccine-induced T cells ineffective. This underscores the importance of the disease stage at the time of vaccination, with patients in remission or with minimal disease being the most suitable candidates for this form of immunotherapy nih.govfrontiersin.org.

Table 2: Impact of Leukemia Burden on PR1 Vaccine Response

| Leukemia Burden Metric | Association with Immune Response | Clinical Implication |

|---|---|---|

| Bone Marrow Blasts <5% | Associated with a significant immune response (p=0.01) nih.gov. | Patients with lower disease burden are more likely to respond. |

| Bone Marrow Blasts <10% | A significant predictor of immune response and longer event-free survival (p=0.001) ashpublications.org. | Favorable prognostic indicator for vaccine efficacy. |

| Active Disease | Of 53 evaluable patients with active disease, 24% had an objective clinical response elsevierpure.commiami.edunih.gov. | Clinical responses are possible but less frequent in active disease. |

Role of Adjuvants in Enhancing Immune Response

To amplify the body's immune reaction to the PR1 peptide, which as a standalone molecule may have limited immunogenicity, adjuvants are a critical component of the vaccine formulation. These substances help to stimulate and shape the immune response, leading to a more robust and durable activation of anti-leukemia T cells.

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) is a cytokine that has been widely used as an adjuvant in cancer vaccines, including the PR1 peptide vaccine nih.govhaematologica.orgnih.gov. Its primary role is to promote the differentiation and maturation of dendritic cells, which are potent antigen-presenting cells crucial for initiating a T-cell response nih.gov. By recruiting and activating these key immune cells at the injection site, GM-CSF helps to ensure that the PR1 peptide is effectively presented to the immune system.

In clinical trials involving the PR1 vaccine, GM-CSF is typically administered subcutaneously at the same site as the peptide injection nih.gov. While GM-CSF is generally considered a pro-inflammatory cytokine capable of eliciting potent anti-tumor immune responses in preclinical models, its effects in clinical trials have been more variable nih.gov. The timing, dosage, and specific disease context can all influence its effectiveness as an adjuvant nih.gov.

Montanide ISA-51 VG is another key adjuvant frequently combined with the PR1 peptide vaccine haematologica.orgpatsnap.com. It is a water-in-oil emulsion that functions by creating a "depot" effect at the injection site researchgate.net. This depot slowly releases the PR1 peptide, prolonging its availability to the immune system and thereby enhancing the opportunity for immune cells to recognize and respond to it.

The emulsion also helps to attract immune cells to the site of injection and activates phagocytosis by antigen-presenting cells researchgate.net. Montanide ISA-51 VG has been shown to promote significant cytotoxic T-cell activity, which is the desired type of immune response for targeting and eliminating leukemia cells researchgate.net. The PR1 peptide is typically mixed with an equal volume of Montanide ISA-51 VG to form a stable emulsion before being injected subcutaneously nih.govhaematologica.org.

Table 3: Adjuvants Used with PR1 Peptide Vaccine

| Adjuvant | Mechanism of Action | Role in PR1 Vaccine Formulation |

|---|---|---|

| GM-CSF | Promotes differentiation and maturation of dendritic cells nih.gov. | Administered subcutaneously at the injection site to enhance antigen presentation nih.gov. |

| Montanide ISA-51 VG | Creates a "depot" effect for slow antigen release and attracts immune cells researchgate.net. | Emulsified with the PR1 peptide to prolong antigen exposure and stimulate a CTL response nih.govhaematologica.org. |

HLA-A2 Expression and Allele Restriction

The PR1 peptide vaccine's mechanism of action is fundamentally dependent on a specific component of the human immune system known as the Human Leukocyte Antigen (HLA) system. Specifically, the PR1 peptide is HLA-A2-restricted, meaning it can only be recognized by the immune system when presented by the HLA-A2 molecule nih.govelsevierpure.commiami.edunih.govpatsnap.com.

This has a critical implication for patient eligibility: only individuals who are HLA-A2 positive can potentially benefit from the PR1 vaccine nih.govelsevierpure.commiami.edu. The HLA-A2 molecule acts as a scaffold on the surface of leukemia cells, holding the PR1 peptide in place for recognition by cytotoxic T lymphocytes. Without the HLA-A2 molecule, the PR1 peptide cannot be effectively presented, and the vaccine would be unable to trigger an anti-leukemic immune response.

Therefore, a crucial first step in considering a patient for PR1 vaccine therapy is to perform HLA typing to confirm that they possess the HLA-A2 allele. This genetic restriction is a clear example of how personalized medicine principles apply to cancer immunotherapy, where a patient's unique genetic makeup dictates their suitability for a particular treatment. In a phase I/II trial, all 66 patients enrolled were HLA-A2 positive nih.govelsevierpure.commiami.edunih.gov.

Mechanisms of Immune Evasion by Leukemia Cells

Despite the induction of a PR1-specific immune response, leukemia cells can employ various strategies to evade destruction by the immune system, thereby limiting the long-term efficacy of the vaccine. One such mechanism involves the induction of apoptosis, or programmed cell death, in the very T cells that are meant to destroy them nih.gov. A high number of chronic myeloid leukemia (CML) cells that overexpress the proteins from which PR1 is derived can induce apoptosis in high-affinity PR1-CTLs, leading to a loss of effective immunity and allowing the leukemia to progress nih.gov.

Another observed mechanism of immune evasion is the selective deletion of high-avidity, epitope-specific CD8+ T cells with repeated vaccinations haematologica.org. While the initial doses of the vaccine may induce both high- and low-avidity T cells, subsequent booster injections can lead to the preferential loss of the more effective high-avidity T cells. This phenomenon may explain the transient nature of anti-leukemia responses seen in some patients and the lack of correlation between immune and clinical responses in certain trials haematologica.org.

These escape mechanisms highlight the challenges in developing durable immunotherapies for leukemia and underscore the need for strategies that can overcome these resistance pathways, such as combination therapies that also target the immunosuppressive tumor microenvironment.

Antigen Loss or Downregulation

A primary mechanism by which cancer cells evade immune recognition is by ceasing to express the target antigen. In the context of the PR1 vaccine, this would involve the downregulation or complete loss of the PR1 peptide's source proteins, proteinase 3 and neutrophil elastase, on the surface of leukemia cells. An ideal tumor-associated antigen (TAA) for a cancer vaccine is one that is essential for the survival of the cancer cells, making its downregulation less likely as it would compromise the tumor's viability. frontiersin.org

While antigen loss is a well-documented immune escape mechanism for various cancers, its specific impact on the PR1 vaccine's efficacy requires further elucidation. Some studies involving peptide vaccines targeting other antigens, such as WT1, have not observed significant downregulation of the target antigen in response to vaccination. frontiersin.org For instance, a study involving repeated vaccinations with PR1 and WT1 peptides did not find a significant reduction in WT1 expression. haematologica.org This suggests that in some instances, the leukemia cells may not readily downregulate the antigens targeted by these vaccines.

The following table summarizes the expression of PR1 source proteins in different myeloid malignancies, which is a prerequisite for the vaccine's action.

| Malignancy Type | Typical Expression of Proteinase 3 and Neutrophil Elastase | Implication for PR1 Vaccine Efficacy |

| Acute Myeloid Leukemia (AML) | Generally high | A suitable target for the PR1 vaccine. |

| Chronic Myeloid Leukemia (CML) | Generally high | A suitable target for the PR1 vaccine. |

| Myelodysplastic Syndromes (MDS) | Variable | Efficacy may depend on the specific expression levels in individual patients. |

Induction of T-cell Anergy/Apoptosis

A more significant factor impacting the efficacy of the PR1 peptide vaccine appears to be the induction of T-cell dysfunction, specifically anergy (a state of non-responsiveness) or apoptosis (programmed cell death) of the PR1-specific CTLs.

High-avidity CTLs, which are most effective at recognizing and killing cancer cells, are particularly susceptible to apoptosis when they encounter a high antigen burden. nih.gov This phenomenon has been observed in the context of the PR1 vaccine, where a large number of chronic myeloid leukemia (CML) cells overexpressing proteinase 3 and PR1 can trigger the apoptosis of PR1-specific CTLs that possess high-affinity T-cell receptors (TCRs). nih.gov This leads to a subsequent loss of effective anti-leukemia immunity, allowing the cancer to progress. nih.gov

Furthermore, studies have shown that repeated administration of the PR1 peptide vaccine can lead to the selective deletion of these crucial high-avidity PR1-specific CD8+ T-cells. haematologica.org Research involving the repeated vaccination of patients with myeloid malignancies with PR1 and WT1 peptides demonstrated a loss of the high-avidity T-cell response before the completion of a six-dose regimen. haematologica.org This suggests that the vaccination strategy itself, particularly the repeated exposure to the peptide antigen, can contribute to the exhaustion and elimination of the most effective tumor-fighting T-cells.

The table below outlines key findings from research on T-cell responses to the PR1 peptide vaccine.

| Finding | Observation | Consequence for Vaccine Efficacy |

| High Antigen Burden | Exposure of high-avidity PR1-CTLs to a high number of leukemia cells overexpressing PR1. nih.gov | Induction of apoptosis in the most effective CTLs, leading to a loss of anti-leukemia immunity. nih.gov |

| Repeated Vaccination | Selective deletion of high-avidity PR1- and WT1-specific CD8+ T-cells with subsequent vaccine doses. haematologica.org | Failure to sustain a robust and effective anti-leukemia immune response over time. haematologica.org |

| T-cell Avidity | High-avidity T-cells are more prone to apoptosis upon high antigen stimulation. haematologica.org | The most potent T-cells are preferentially eliminated, compromising the overall effectiveness of the immune response. haematologica.org |

Pr1 Peptide Vaccine in Combination Immunotherapy Strategies

Combination with Targeted Therapies (e.g., Imatinib)

The combination of the PR1 peptide vaccine with targeted therapies like imatinib (B729) has been explored, particularly in the context of CML. PR1-specific cytotoxic T lymphocytes (CTLs) are believed to contribute to the molecular remission of CML in patients treated with imatinib. nih.gov Research suggests that combining immunotherapy with targeted therapy can help control the leukemia population and improve long-term clinical and molecular responses. nih.gov

In a Phase I/II study involving a multipeptide vaccine including PR1 and BCR-ABL peptides for CML patients with persistent molecular residual disease despite imatinib treatment, the combination demonstrated promising results. nih.gov One month after the vaccinations, four patients experienced a nearly 1-log reduction in their BCR-ABL transcript levels, with four patients achieving a major molecular response (MMR). nih.gov Long-term follow-up over seven years revealed that the vaccinations were associated with MMR in five patients and a complete molecular response (CMR) in one patient. nih.gov Notably, the discontinuation of imatinib in two patients who had achieved MMR after vaccination led to a relapse, underscoring the importance of the combined approach for sustained disease control. nih.gov

These findings support the rationale for future studies to determine if combining peptide vaccines with targeted therapies, such as tyrosine kinase inhibitors, can be additive or synergistic in reducing the leukemia burden. nih.gov

Combination with Chemotherapy

Clinical trials evaluating the PR1 peptide vaccine have typically enrolled patients who have already undergone chemotherapy, positioning the vaccine as a strategy to manage minimal residual disease rather than as a concurrent treatment with cytotoxic chemotherapy. In a significant phase I/II trial of the PR1 vaccine, patients were required to have a washout period, being excluded if they had received chemotherapy within one month of study entry. nih.gov This indicates that the vaccine was administered to patients in a state of remission or with a low disease burden following initial chemotherapy. researchgate.net

The rationale for this sequencing is that cancer vaccines like PR1 may be most effective in the setting of minimal residual disease after standard chemotherapy has debulked the tumor. youtube.com In this context, the vaccine works by stimulating the patient's immune system to target and eliminate any remaining cancer cells, potentially preventing relapse. youtube.com While direct concurrent administration with chemotherapy has not been a primary focus of the reported studies, the sequential use of chemotherapy followed by the PR1 vaccine represents a key combination strategy.

Combination with Allogeneic Stem Cell Transplantation (allo-SCT) and Donor Lymphocyte Infusion (DLI)

The PR1 peptide vaccine has been investigated as a post-transplant immunotherapeutic strategy to enhance the anti-leukemic effects of allogeneic stem cell transplantation (allo-SCT) and donor lymphocyte infusion (DLI).

The efficacy of allo-SCT is largely attributed to the graft-versus-leukemia (GVL) effect, where donor immune cells recognize and eliminate residual leukemia cells in the recipient. nih.gov The PR1 vaccine is designed to stimulate and expand PR1-specific CTLs, which are a component of this GVL response. nih.gov The presence of PR1-specific T cells at higher frequencies in patients achieving molecular remission after allo-SCT suggests that natural immunity to PR1 contributes to the GVL effect, and this immunity can be further boosted by vaccination. nih.gov

Donor lymphocyte infusion (DLI) is a form of adoptive immunotherapy used to induce or augment the GVL effect, especially in cases of relapse after allo-SCT. nih.gov It involves infusing lymphocytes from the original stem cell donor into the recipient. nih.gov Combining DLI with a cancer vaccine has the potential to enhance the GVL effect. researchgate.net The PR1 vaccine can be used to stimulate a targeted anti-leukemia immune response, potentially making the donor T cells infused via DLI more effective at eradicating malignant cells.

The PR1 vaccine has been evaluated as a consolidation therapy for patients after they have undergone allo-SCT. In a phase I/II trial, 20 patients with AML, MDS, or CML who had a prior history of HSCT received the PR1 vaccine. nih.gov The study aimed to determine if vaccination post-transplant could effectively induce a PR1-specific CTL immune response. nih.gov

The results showed that an immune response to the vaccine was observed in 55% (11 out of 20) of the patients. nih.gov This immune response was significantly associated with better clinical outcomes. nih.gov Among the patients who mounted an immune response, 82% (9 out of 11) had a clinical response, compared to only 11% (1 out of 9) of those who did not have an immune response. nih.gov Furthermore, the median event-free survival was significantly longer in patients with an immune response (23.8 months) compared to those without (1.9 months). nih.gov These findings suggest that the PR1 vaccine can be an effective post-transplant consolidation strategy to induce specific immunity and improve clinical outcomes. nih.gov

Combination with Immune Checkpoint Inhibitors

There is a strong scientific rationale for combining peptide vaccines like PR1 with immune checkpoint inhibitors. While vaccines can induce tumor-specific T cells, their effectiveness can be limited by immunosuppressive mechanisms within the tumor microenvironment, such as the PD-1/PD-L1 pathway. Immune checkpoint inhibitors, like nivolumab (B1139203) (an anti-PD-1 antibody) and ipilimumab (an anti-CTLA-4 antibody), work by blocking these inhibitory signals and reinvigorating the anti-tumor immune response.

Researchers have proposed that combining the PR1 vaccine with immune checkpoint inhibitors could be additive or even synergistic in reducing leukemia burden. researchgate.net While clinical trials specifically investigating the combination of the PR1 peptide vaccine with checkpoint inhibitors have not been extensively reported, studies with other cancer vaccines provide a proof of concept. For instance, a phase 1 study in patients with diffuse pleural mesothelioma evaluated the combination of the WT1 cancer vaccine galinpepimut-S with nivolumab, demonstrating a tolerable safety profile and induced immune responses in some patients. lungcancerstoday.com Similarly, trials in melanoma have combined peptide vaccines with nivolumab, showing the co-administration to be safe and immunogenic. nih.gov These studies support the potential of such combination strategies to enhance the efficacy of cancer vaccines. youtube.com

Combination with Other Peptide Vaccines (e.g., WT1 Peptide Vaccine)

To broaden the anti-leukemic immune response and reduce the risk of tumor escape through antigen loss, the PR1 vaccine has been administered in combination with other peptide vaccines targeting different leukemia-associated antigens, most notably the Wilms' tumor 1 (WT1) peptide.

A phase 1 study evaluated the safety and immunogenicity of a combined vaccine consisting of the PR1 and WT1 peptides in eight patients with myeloid malignancies. nih.gov All eight patients demonstrated a CD8+ T-cell response against either PR1 or WT1 after a single vaccination, with four patients developing responses to both antigens. nih.gov The emergence of these vaccine-induced T cells was associated with a decrease in minimal residual disease, as measured by WT1 mRNA expression, suggesting a vaccine-driven anti-leukemia effect. nih.gov

However, follow-up research on repeated vaccinations with the PR1 and WT1 peptide combination indicated that while the initial dose induced both high- and low-avidity T cells, subsequent booster shots led to a selective deletion of the high-avidity T cells, and the immune response was not sustained. miami.edu

Rationale for Multi-Epitope Vaccination

The primary rationale for employing a multi-epitope vaccination strategy is to counteract the phenomenon of tumor immune escape. frontiersin.org Cancer cells can evade the immune system by downregulating or losing the expression of the specific antigen targeted by a single-peptide vaccine. nih.govamegroups.org By simultaneously targeting multiple tumor-associated antigens (TAAs), a multi-epitope vaccine increases the likelihood that at least one of the targeted antigens will be present on the cancer cells, making it more difficult for them to escape immune recognition and destruction. nih.govamegroups.org

Another important consideration is the heterogeneity of the patient population and their tumors. Different patients may have leukemic cells that express varying levels of different TAAs. A multi-epitope vaccine can cater to this diversity, increasing the probability of inducing an effective immune response in a broader range of individuals. amegroups.org The combination of PR1 with another well-characterized leukemia-associated antigen, Wilms' tumor 1 (WT1), is a prime example of this strategy in action. nih.gov Both PR1 and WT1 are overexpressed in myeloid leukemias, making them attractive targets for a combined immunotherapeutic approach. nih.govnih.govnih.gov

Immunological and Clinical Outcomes of Combined Approaches

A notable example of a combined approach is the use of the PR1 peptide vaccine in conjunction with a WT1 peptide vaccine. Clinical studies have demonstrated the safety and immunogenicity of this combination in patients with myeloid malignancies. nih.gov

In a phase 1 study involving eight HLA-A*0201-positive patients with myeloid malignancies, a single subcutaneous dose of both PR1 and WT1 vaccines was administered. The key findings from this study are summarized below:

| Outcome Measure | Result | Citation |

|---|---|---|

| Safety | The combined vaccine was well-tolerated with toxicity limited to grades 1 to 2. No evidence of hematopoietic damage or autoimmune phenomena was observed. | nih.gov |

| Immunological Response | CD8+ T cells specific for either PR1 or WT1 were detected in all eight patients (100%) following the single vaccination. These responses were observed as early as one week after vaccination. | nih.gov |

| Association with Disease Burden | The emergence of PR1- or WT1-specific CD8+ T cells was associated with a decrease in WT1 mRNA expression, a marker of minimal residual disease. Conversely, the loss of this immune response was linked to a reappearance of WT1 transcripts. | nih.gov |

These findings suggest that a combined PR1 and WT1 peptide vaccine can induce a specific anti-leukemia immune response that may have a direct impact on the leukemia load. nih.gov

Further research has explored the effects of repeated vaccinations with the PR1 and WT1 peptide combination. In a phase II study, eight patients with myeloid malignancies received six injections of the combined vaccine. While both high- and low-avidity PR1- or WT1-specific CD8+ T cells were detected in all evaluable patients after the first dose, repeated vaccinations led to a selective deletion of the high-avidity T cells. haematologica.org This suggests that while the initial response is robust, maintaining a sustained, high-quality immune response with this specific regimen may be challenging. haematologica.org

The potential for combining the PR1 peptide vaccine with other immunotherapy modalities, such as immune checkpoint inhibitors, has also been proposed. nih.govresearchgate.net The rationale behind this approach is that while the vaccine primes and expands the population of leukemia-specific T cells, checkpoint inhibitors can overcome the immunosuppressive mechanisms within the tumor microenvironment, thereby unleashing a more potent anti-tumor attack. While preclinical data and the outcomes of combining other peptide vaccines with checkpoint inhibitors in different cancers are promising, clinical trial data specifically for the combination of the PR1 vaccine and checkpoint inhibitors in myeloid leukemia are not yet available. nih.govyoutube.com

Challenges and Limitations in Pr1 Leukemia Peptide Vaccine Development

Achieving Durable and High-Avidity T-Cell Responses

A primary challenge in the development of the PR1 vaccine is the induction of a durable and high-avidity T-cell response. High-avidity cytotoxic T-lymphocytes (CTLs) are crucial for effective tumor cell killing. While the PR1 vaccine has been shown to increase the avidity of PR1-specific CTLs, maintaining this response over the long term has proven difficult. nih.govresearchgate.net

Research has shown that while vaccination can lead to an initial expansion of both high- and low-avidity T-cells, repeated vaccinations may paradoxically lead to the selective deletion of the more effective high-avidity T-cells. nih.govhaematologica.org This phenomenon, known as T-cell exhaustion or deletion, can result in a transient anti-leukemia immune response that is lost over time. nih.govashpublications.org In some studies, the vaccine-induced T-cell response was lost after the fourth dose, with no detectable memory CD8+ T-cell responses upon subsequent booster injections. ashpublications.org This suggests that frequent boosting, intended to strengthen the immune response, may instead induce tolerance. nih.govhaematologica.org

Furthermore, the persistence of these crucial T-cells is a significant concern. Studies combining PR1 with another peptide, WT1, observed that immune responses were often short-lived, lasting only three to four weeks. ashpublications.orgresearchgate.net The challenge, therefore, lies in developing strategies that not only generate high-avidity T-cells but also foster the development of a lasting memory T-cell population for sustained tumor surveillance. haematologica.org

Table 1: Impact of PR1 Vaccination on T-Cell Avidity and Clinical Response

| Patient Group | Change in T-Cell Avidity (Post-Vaccination) | Association with Clinical Response | Reference |

|---|---|---|---|

| Immune & Clinical Responders | Significant Increase | Strong positive correlation | nih.gov |

| Immune Responders (No Clinical Response) | Moderate Increase | Weaker correlation | nih.gov |

| No Immune Response (Clinical Responders) | Notable Increase | Suggests avidity may be critical even without increased T-cell numbers | nih.gov |

| Repeated Vaccination Group | Selective deletion of high-avidity T-cells | Negative impact on sustained response | nih.gov |

Overcoming Immune Tolerance and Evasion Mechanisms

Leukemia cells employ several mechanisms to evade the immune system, posing a significant barrier to the efficacy of the PR1 vaccine. A key challenge is the induction of peripheral tolerance, where the immune system becomes unresponsive to the PR1 antigen. The PR1 peptide is derived from proteinase 3 (P3) and neutrophil elastase (NE), proteins that are overexpressed on myeloid leukemia cells. nih.govresearchgate.net

This very overexpression can become a double-edged sword. A high burden of leukemia cells presenting the PR1 peptide can lead to the activation-induced apoptosis (cell death) of high-avidity PR1-specific CTLs. nih.govnih.gov Essentially, the most potent anti-leukemia T-cells are selectively eliminated upon encountering a high concentration of their target antigen, allowing the leukemia to grow unchecked. nih.govnih.gov This creates a state of immune tolerance where the body fails to mount an effective attack against the cancer. nih.gov

Consequently, only low-avidity CTLs, which are less effective at killing cancer cells, may persist in patients with a high disease burden. nih.gov This selective deletion of high-avidity T-cells is a major immune escape mechanism that limits the therapeutic potential of the PR1 vaccine. nih.gov The presence of a high tumor burden has been associated with a reduced likelihood of generating an immune response to the vaccine, underscoring the challenge of overcoming this state of tolerance. nih.govbohrium.com

Modest Clinical Efficacy as Monotherapy

When used as a single agent, the PR1 leukemia peptide vaccine has demonstrated modest clinical efficacy. nih.gov Clinical trials have shown that while the vaccine can induce specific immunity, the objective clinical response rates are relatively low. bohrium.commiami.edunih.gov

In a significant phase I/II trial involving 66 patients with various myeloid malignancies, an immune response was observed in 53% of participants. bohrium.commiami.edunih.gov However, of the 53 patients with active disease, only 12 (24%) achieved an objective clinical response, which included complete remissions, partial remissions, and hematological improvements. researchgate.netbohrium.commiami.edunih.gov

Notably, clinical responses were predominantly seen in patients with a low leukemia burden, specifically those with less than 5% blasts in their bone marrow. nih.govbohrium.com This suggests that the vaccine is more effective in a minimal residual disease setting rather than in patients with advanced, bulky disease. nih.gov The limited success as a monotherapy highlights the need for combination strategies to enhance its anti-leukemic effects. nih.gov The inherent challenges of low immunogenicity and the various immune escape mechanisms employed by tumors often necessitate a multi-pronged therapeutic approach. nih.gov

Table 2: Clinical Response to PR1 Vaccine Monotherapy in Myeloid Malignancies

| Patient Population | Number of Patients (Active Disease) | Immune Response Rate | Objective Clinical Response Rate | Key Finding | Reference |

|---|---|---|---|---|---|

| AML, CML, MDS | 53 | 53% | 24% | Responses correlate with low disease burden | bohrium.commiami.edunih.gov |

Optimizing Vaccination Schedules and Delivery Routes

Determining the optimal vaccination schedule and delivery route is a critical challenge for maximizing the immunogenicity and clinical benefit of the PR1 peptide vaccine. Current research indicates that simply increasing the frequency of vaccinations does not necessarily lead to a better or more sustained immune response. haematologica.org

Clinical trials have often employed a subcutaneous route of administration, with injections given at intervals of two to three weeks. nih.govhaematologica.orgmiami.edu One study administered three to six vaccinations at three-week intervals. nih.govmiami.edu Another trial involving a combination of PR1 and WT1 peptides used six injections at two-week intervals. haematologica.org However, in the latter study, repeated boosting failed to increase the frequency of vaccine-specific T-cells, and in some cases, the response was lost before the completion of the six doses. haematologica.org This suggests that the timing and number of injections are critical variables that need careful optimization to avoid inducing T-cell tolerance or exhaustion. nih.gov

The route of administration also significantly influences the type and quality of the immune response. While subcutaneous injection is common, other routes like intradermal or intramuscular injections could potentially elicit different immune outcomes. frontiersin.org For instance, intradermal and intramuscular routes may be superior for inducing polyfunctional CD8+ T-cell responses, whereas subcutaneous administration might favor antibody production. frontiersin.org The choice of adjuvant, a substance that enhances the immune response, and its combination with the delivery route further complicates the optimization process. haematologica.org The empirical nature of defining these parameters, often without a full understanding of the underlying molecular and cellular mechanisms, presents a significant hurdle in the development of an effective PR1 vaccine regimen. nih.gov

Future Directions and Emerging Research Avenues for Pr1 Leukemia Peptide Vaccine

Development of Novel Adjuvants and Delivery Systems

The immunogenicity of peptide vaccines like PR1 is highly dependent on the accompanying adjuvant and the method of delivery. While early trials have utilized adjuvants such as Montanide and granulocyte-macrophage colony-stimulating factor (GM-CSF), research is now exploring more advanced strategies to potentate the anti-leukemia immune response nih.govelsevierpure.com.